2-Amino-2-phenylbutyric acid

Pharmaceutical Process Chemistry API Intermediate Synthesis Trimebutine Manufacturing

2-Amino-2-phenylbutyric acid (CAS 20318-28-9), systematically known as α-amino-α-ethylbenzeneacetic acid or 2-ethyl-2-phenylglycine, is a non-proteinogenic, α,α-disubstituted aromatic amino acid. As the α-ethyl analog of phenylalanine, it belongs to a critical class of conformationally constrained amino acids used to impart metabolic stability and structural rigidity in peptide design.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 20318-28-9
Cat. No. B7777019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylbutyric acid
CAS20318-28-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)
InChIKeyUBXUDSPYIGPGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-phenylbutyric acid (CAS 20318-28-9): A Definitive α,α-Disubstituted Unnatural Amino Acid in Research and API Synthesis


2-Amino-2-phenylbutyric acid (CAS 20318-28-9), systematically known as α-amino-α-ethylbenzeneacetic acid or 2-ethyl-2-phenylglycine, is a non-proteinogenic, α,α-disubstituted aromatic amino acid [1]. As the α-ethyl analog of phenylalanine, it belongs to a critical class of conformationally constrained amino acids used to impart metabolic stability and structural rigidity in peptide design [2]. Its primary established role is as the key synthetic intermediate in the industrial production of the gastrointestinal drug trimebutine, where its unique α-ethyl substitution enables a simplified, high-yield synthetic route compared to alternative starting materials [3].

Why 2-Amino-2-phenylbutyric Acid Cannot Be Replaced by Generic Analogs Like Phenylalanine or α-Methylphenylalanine in Critical Applications


The procurement of 2-amino-2-phenylbutyric acid over its close analogs—such as α-methylphenylalanine or standard phenylalanine—is dictated by divergent performance in specific application contexts. The α-ethyl substituent imposes a unique steric and conformational constraint that is not replicated by the α-methyl or α-hydrogen analogs, directly influencing synthetic yields and chiral separation profiles [1]. For example, in trimebutine synthesis, only the 2-amino-2-phenylbutyric acid scaffold provides the specific α-ethyl substitution required for the drug's final pharmacological structure; alternative starting materials necessitate entirely different, often lower-yielding synthetic routes [2]. The following quantitative evidence details exactly where these differences manifest.

Quantitative Differentiation Evidence for 2-Amino-2-phenylbutyric Acid (CAS 20318-28-9)


Synthetic Route Efficiency in Trimebutine API Production: 2-Amino-2-phenylbutyric Acid vs. Alternative Precursors

As a key intermediate in trimebutine synthesis, 2-amino-2-phenylbutyric acid enables a streamlined one-pot, simultaneous esterification and amino-methylation process that is structurally impossible with simpler phenylalanine derivatives. The patent CN102276487B explicitly demonstrates that using this compound as the starting material enhances the overall reaction yield to higher than 80% while reducing raw material costs compared to routes starting from propiophenone, which suffer from long synthetic steps and low yields [1]. The specific α-ethyl and α-phenyl substitution pattern is conserved directly into the final drug molecule, making the compound non-substitutable for this application.

Pharmaceutical Process Chemistry API Intermediate Synthesis Trimebutine Manufacturing

Enantiomeric Resolution on Chiral Stationary Phases: Separation Profile of 2-Amino-2-phenylbutyric Acid Racemate

The racemic mixture of 2-amino-2-phenylbutyric acid can be baseline-resolved into its enantiomers using a CHIRALPAK ZWIX(+) column (3 x 150 mm, 3 µm), achieving a separation factor of α = 1.38 and a resolution of Rs = 5.61 under specified polar phase conditions [1]. This well-characterized chiral separation profile is essential for users requiring enantiopure material. The absolute configuration has been rigorously established by chemical correlation: the (+)-enantiomer possesses the (S)-configuration, confirmed by conversion of (+)-2-formamido-2-phenylbutyric acid into (–)-2-phenyl-2-p-tolylsulphonylaminobutane and correlation with (–)-(S)-2-amino-2-phenylbutane [2].

Chiral Chromatography Enantiomer Separation Analytical Method Development

Caries Preventive Efficiency of 2-Amino-2-phenylbutyric Acid Hexafluorosilicate Salt in an In Vivo Rat Model

The hexafluorosilicate salt of 2-amino-2-phenylbutyric acid (Compound III) was evaluated for caries preventive efficiency (CPE) in an experimental caries model in Wistar rats, alongside reference drugs NaF and (NH₄)₂SiF₆. The CPE for Compound III was determined to be 26.3%, which is lower than the CPE of NaF (30.3%) and (NH₄)₂SiF₆ (44.7%). However, the study noted that hexafluorosilicates, including Compound III, were more effective than NaF in normalizing certain biochemical indicators of dental pulp (phosphatase, elastase, urease, and lysozyme activities, malondialdehyde level) in rats on a cariogenic diet [1]. This specific pharmacokinetic profile differentiates it from non-amino acid fluoride carriers.

Dental Caries Prevention Fluoride Delivery Systems Hexafluorosilicate Bioconjugates

Key Physicochemical Specifications for Solid-Phase Peptide Synthesis Applications

Commercial specifications from Sigma-Aldrich define 2-amino-2-phenylbutyric acid as suitable for solution-phase peptide synthesis, with an assay purity of 96%, a physical form as a solid, and a melting point of 276–280 °C (dec.) (lit.) . While specific coupling efficiency data are not provided, this compound is established as a reagent for incorporating α,α-disubstituted conformational constraints into peptide chains. A separate patent (CN114644566A) describes an alternative preparation method achieving high atom economy, which may impact bulk procurement cost considerations [1].

Solid-Phase Peptide Synthesis Unnatural Amino Acid Incorporation Coupling Efficiency

Priority Application Scenarios for Procuring 2-Amino-2-phenylbutyric Acid (CAS 20318-28-9)


Trimebutine API and Generic Drug Intermediate Manufacturing

The primary industrial application for this compound is as the essential starting material in trimebutine synthesis. As documented in patent CN102276487B, the specific α-ethyl-α-phenyl substitution pattern is conserved through the entire synthetic sequence to the final drug molecule. The compound enables a one-pot simultaneous esterification and amino-methylation process achieving >80% overall yield, which is unattainable with simpler phenylalanine derivatives that lack the required quaternary α-carbon architecture [1]. Procurement for this application demands consistent purity and the racemic form, as the chiral center is established or resolved at later stages.

Chiral Separation Method Development and Enantiopure Standard Preparation

The well-characterized enantiomeric resolution profile on CHIRALPAK ZWIX(+) (α = 1.38, Rs = 5.61) makes this compound a reliable substrate for developing and validating chiral analytical methods [1]. The established absolute configuration—(S)-(+) as proven by chemical correlation [2]—allows this compound to serve as a chiral reference standard. Researchers requiring enantiopure α,α-disubstituted amino acids for structure-activity relationship studies will find a fully characterized chiral separation pathway available.

Conformationally Constrained Peptide Design and Foldamer Research

As an α,α-disubstituted amino acid, 2-amino-2-phenylbutyric acid is purpose-built for incorporation into synthetic peptides where conformational restriction is desired. The α-ethyl group imposes steric constraints that favor specific backbone torsion angles (φ, ψ), potentially stabilizing helical or turn conformations [1]. The compound is commercially designated for solution-phase peptide synthesis by major vendors (Sigma-Aldrich, 96% purity) [2], providing a direct procurement pathway for peptide chemists exploring structure-promoting effects of Cα-tetrasubstituted residues.

Dental Caries Research Using Amino Acid Fluoride Bioconjugates

The hexafluorosilicate salt of 2-amino-2-phenylbutyric acid has been quantitatively evaluated in a validated in vivo rat caries model, demonstrating a CPE of 26.3% [1]. While this efficiency is modest compared to NaF (30.3%), the compound's effect on normalizing specific biochemical markers of dental pulp (phosphatase, elastase, urease, lysozyme activities) distinguishes it from inorganic fluoride salts. Researchers investigating amino acid-mediated fluoride delivery will find this specific compound's in vivo profile already established, enabling direct comparison with novel analogs.

Technical Documentation Hub

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